Taberdivarine H
Overview
Description
Taberdivarine H is a monoterpenoid indole alkaloid belonging to the larger family of indole alkaloids. It is characterized by a complex pentacyclic structure and is isolated from the plant species Tabernaemontana divaricata . This compound has garnered significant interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of Taberdivarine H involves several key steps:
Quaternization: The tertiary nitrogen atom of the precursor is quaternized using methyl iodide.
Oxidative Coupling: This step involves the coupling of the quaternized intermediate to form the desired product.
Ester Hydrolysis and Selective Decarboxylation: These steps are crucial for the final formation of this compound.
In industrial settings, the synthesis may involve optimized reaction conditions to enhance yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product.
Chemical Reactions Analysis
Taberdivarine H undergoes various chemical reactions, including:
Oxidation: This reaction is facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidative cyclization can lead to the formation of complex polycyclic structures .
Scientific Research Applications
Taberdivarine H has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Its biological activities are explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a lead compound for drug development.
Industry: It is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Taberdivarine H involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of signaling pathways and enzyme activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Taberdivarine H is compared with other similar indole alkaloids such as:
Ibogaine: Known for its psychoactive properties and potential in addiction treatment.
Conophylline: Exhibits anticancer activities and is structurally similar to this compound.
Voafinidine: Another indole alkaloid with notable biological activities
The uniqueness of this compound lies in its specific structural features and the distinct biological activities it exhibits compared to these similar compounds.
Biological Activity
Taberdivarine H is a notable alkaloid derived from the Tabernaemontana genus, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a monoterpene indole alkaloid characterized by its complex structure and significant biological activity. It is synthesized through intricate biosynthetic pathways involving various enzymes, particularly cytochrome P450s, which play a crucial role in its formation from precursor compounds like geissoschizine .
Pharmacological Activities
This compound exhibits a range of pharmacological effects:
- Sedative and Anxiolytic Properties : Studies indicate that this compound has sedative effects, making it a candidate for anxiety treatment. Its mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
- Antitumor Activity : Research has shown that this compound can inhibit the proliferation of various cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
- Antimicrobial Effects : The compound demonstrates antimicrobial properties against several pathogens, indicating potential for use in treating infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : this compound interacts with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its sedative and anxiolytic effects .
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which contributes to its protective effects against oxidative stress-related diseases .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Sedative | High | GABA receptor modulation |
Antitumor | Moderate | Induction of apoptosis |
Antimicrobial | Variable | Inhibition of bacterial growth |
Antioxidant | High | ROS scavenging |
Case Studies
- Anxiolytic Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated enhanced exploration in open field tests, suggesting reduced anxiety levels .
- Cancer Cell Proliferation : In vitro studies using human cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis. The IC50 values varied across different cell types, indicating selective cytotoxicity .
- Antimicrobial Efficacy : Clinical evaluations showed that extracts containing this compound exhibited potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .
Properties
IUPAC Name |
(13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYUFXAXLKULGV-SFQLIIISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[N+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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